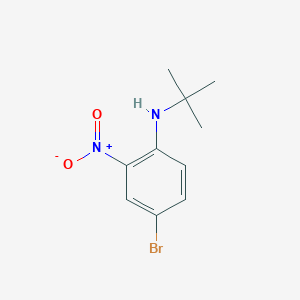
4-bromo-N-(tert-butyl)-2-nitroaniline
概要
説明
This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions required for each reaction and the mechanism by which each reaction proceeds.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and its chemical properties (such as acidity/basicity, reactivity with various reagents, and stability under various conditions).科学的研究の応用
1. Proteomics Research
- Application : “4-bromo-N-(tert-butyl)benzamide” is used in proteomics research .
- Method : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
2. Organic Synthesis
- Application : “4-bromo-N-(tert-butyl)benzamide” serves as a starting material for the synthesis of more complex molecules. It can be used to prepare biaryl compounds through Suzuki-Miyaura coupling reactions.
- Method : The synthesis involves reacting 4-bromobenzoyl chloride with tert-butylamine.
- Results : The outcomes of its use in organic synthesis are not specified in the source.
3. Organic Light-Emitting Diodes (OLEDs)
- Application : Derivatives of “4-bromo-N-(tert-butyl)-2-nitroaniline” are used as emissive materials in organic light-emitting diodes (OLEDs) .
- Method : The specific methods of application in OLEDs are not provided in the source .
- Results : OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
4. Photo-induced Energy and Electron Transfer
- Application : Bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA)-substituted A3B zinc porphyrins, which are related to “4-bromo-N-(tert-butyl)-2-nitroaniline”, are used in photo-induced energy and electron transfer .
- Method : The synthesis involves attaching BBA to the three meso-positions of the porphyrin macrocycle via varied spacers .
- Results : Selective photo-excitation of the BBA moiety in these tetrads leads to photo-induced energy transfer (PEnT) from 1 BBA * to ZnP thus generating 1 ZnP * .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications in medicine or technology.
I hope this general approach is helpful. For a detailed analysis of a specific compound, I would recommend consulting a comprehensive chemistry reference work or a database such as PubChem or ChemSpider. If you have access to a university library, you may also be able to access more specialized resources. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a trusted source or a professional when dealing with potentially hazardous chemicals. Safety should always be your first priority.
特性
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(tert-butyl)-2-nitroaniline | |
CAS RN |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

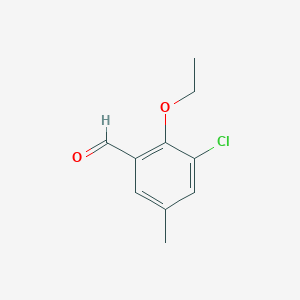
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)
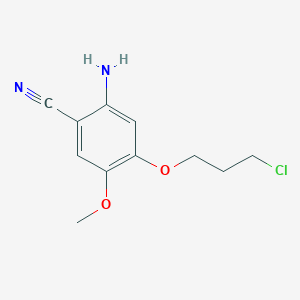
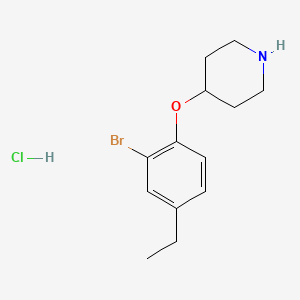
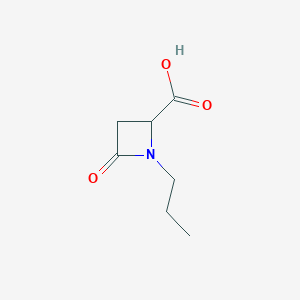
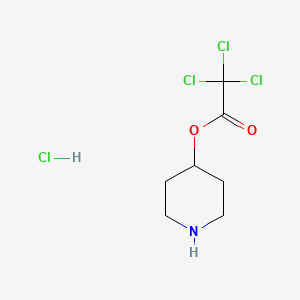
![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)
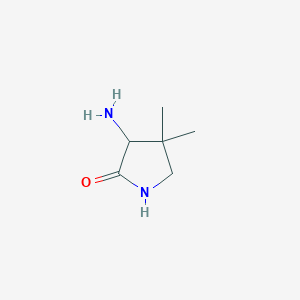
![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)
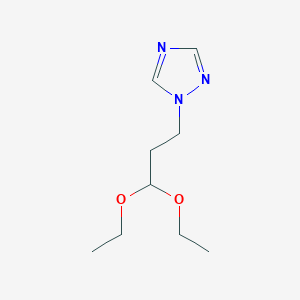
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
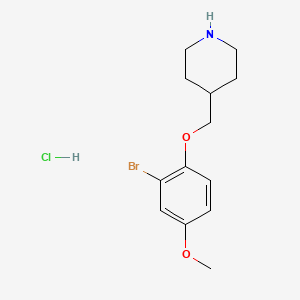
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)